molecular formula C13H18N2O B1385796 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 869945-53-9

1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B1385796
CAS No.: 869945-53-9
M. Wt: 218.29 g/mol
InChI Key: IEOAXJIIKLUJAI-UHFFFAOYSA-N
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Description

1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine is an organic compound with the molecular formula C13H18N2O. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an isobutyryl group attached to the nitrogen atom of the tetrahydroquinoline ring system, and an amine group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine can be synthesized through several methods. One common approach involves the acylation of 1,2,3,4-tetrahydroquinoline with isobutyryl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid by-product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives, potentially altering its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines.

Scientific Research Applications

1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

    1-Acetyl-1,2,3,4-tetrahydroquinolin-6-amine: Similar structure but with an acetyl group instead of an isobutyryl group.

    1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine: Contains a benzoyl group, which may confer different biological properties.

    1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine: Features a propionyl group, affecting its reactivity and applications.

Uniqueness: 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine is unique due to the presence of the isobutyryl group, which influences its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and improve its pharmacokinetic properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-8-11(14)5-6-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOAXJIIKLUJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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